molecular formula C14H14BrN3O B4118022 2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

Cat. No. B4118022
M. Wt: 320.18 g/mol
InChI Key: SQULBUATAWJDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly known as BCA and is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of BCA is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BCA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. BCA has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCA is its versatility in scientific research. It can be used for the synthesis of various compounds and has potential applications in drug development. However, the limitations of BCA include its toxicity and the need for careful handling in the laboratory.

Future Directions

There are several future directions for the use of BCA in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. BCA may also have potential applications in the study of biological systems and the synthesis of new compounds.
In conclusion, BCA is a versatile chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BCA has potential applications in drug development and the study of biological systems, and further research is needed to fully understand its mechanism of action and potential uses.

Scientific Research Applications

BCA is widely used in scientific research for various purposes, including the development of new drugs and the study of biological systems. It is commonly used as a reagent for the synthesis of various compounds, including heterocyclic compounds. BCA is also used in the development of new drugs, particularly for the treatment of cancer and other diseases.

properties

IUPAC Name

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c15-13-5-3-12(4-6-13)11-14(19)18(9-1-7-16)10-2-8-17/h3-6H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULBUATAWJDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N(CCC#N)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N,N-bis(2-cyanoethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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